molecular formula C20H19ClN2O4S2 B2615111 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide CAS No. 606922-74-1

4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide

Numéro de catalogue B2615111
Numéro CAS: 606922-74-1
Poids moléculaire: 450.95
Clé InChI: PQQLODYVGLJYKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide, also known as CPB, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in cancer research. CPB is a small molecule inhibitor that targets the oncogenic protein, heat shock protein 90 (Hsp90), which is involved in the stabilization and activation of various cancer-related proteins.

Mécanisme D'action

4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide binds to the ATP-binding site of Hsp90, preventing its interaction with ATP and leading to the destabilization of the Hsp90-client protein complex. This results in the degradation of the client proteins and the inhibition of their downstream signaling pathways. This compound has been shown to inhibit the activity of various oncogenic proteins, including HER2, AKT, and RAF-1, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity on normal cells. This compound has been reported to induce apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. This compound has also been shown to inhibit angiogenesis, which is crucial for the growth and survival of tumors. In addition, this compound has been shown to enhance the effectiveness of other chemotherapeutic agents, suggesting its potential use in combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide has several advantages for lab experiments, including its small size, high potency, and selectivity for cancer cells. This compound has been shown to have minimal toxicity on normal cells, making it a promising candidate for cancer therapy. However, this compound has some limitations, including its low solubility in water and its potential to form aggregates, which can affect its activity and bioavailability. These limitations can be addressed by optimizing the formulation and delivery of this compound.

Orientations Futures

For 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide research include the development of novel formulations and delivery methods to improve its solubility and bioavailability. In addition, the identification of biomarkers that predict the response to this compound treatment can help to select patients who are most likely to benefit from this therapy. Finally, the combination of this compound with other chemotherapeutic agents or immunotherapies can enhance its effectiveness and overcome drug resistance.

Méthodes De Synthèse

The synthesis of 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N-phenethylsulfanilamide to form 4-chloro-N-(phenethylsulfamoyl)benzenesulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield this compound. The synthesis of this compound has been optimized to increase its yield and purity, making it more accessible for research purposes.

Applications De Recherche Scientifique

4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide has been extensively studied for its potential use in cancer research. Hsp90 is a chaperone protein that is overexpressed in many types of cancer and plays a crucial role in the stabilization and activation of oncogenic proteins. This compound has been shown to inhibit the activity of Hsp90, leading to the degradation of its client proteins and ultimately resulting in the inhibition of cancer cell growth. This compound has been tested in various cancer cell lines and animal models, showing promising results in inhibiting tumor growth and metastasis.

Propriétés

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c21-17-6-10-20(11-7-17)29(26,27)23-18-8-12-19(13-9-18)28(24,25)22-15-14-16-4-2-1-3-5-16/h1-13,22-23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQLODYVGLJYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.